REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=O)=[CH:4][CH:3]=1.[CH3:12][NH2:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH:13][CH3:12])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC=O
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo
|
Type
|
WASH
|
Details
|
The resulting slurry was washed with ethyl acetate (3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was then re-extracted with ethyl acetate (3 ×50 ml)
|
Type
|
WASH
|
Details
|
These combined organic extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate (1 g)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |